3-(2-Anilinopyrimidin-4-yl)benzoic acid

Positional isomerism Kinase inhibitor scaffold PROTAC ligand

3-(2-Anilinopyrimidin-4-yl)benzoic acid (CAS 663611-45-8) is a synthetic small molecule belonging to the 2-anilinopyrimidine class, with molecular formula C₁₇H₁₃N₃O₂ and molecular weight 291.30 g/mol. The compound features a pyrimidine core substituted at the 2-position with an aniline group and at the 4-position with a meta-benzoic acid moiety, yielding a calculated polar surface area (PSA) of 75.11 Ų and a predicted LogP of 3.66.

Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
CAS No. 663611-45-8
Cat. No. B1512111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Anilinopyrimidin-4-yl)benzoic acid
CAS663611-45-8
Molecular FormulaC17H13N3O2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C17H13N3O2/c21-16(22)13-6-4-5-12(11-13)15-9-10-18-17(20-15)19-14-7-2-1-3-8-14/h1-11H,(H,21,22)(H,18,19,20)
InChIKeyGANAAUDCFIBMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Anilinopyrimidin-4-yl)benzoic acid (CAS 663611-45-8): Structural Identity, Physicochemical Profile, and Procurement Context


3-(2-Anilinopyrimidin-4-yl)benzoic acid (CAS 663611-45-8) is a synthetic small molecule belonging to the 2-anilinopyrimidine class, with molecular formula C₁₇H₁₃N₃O₂ and molecular weight 291.30 g/mol . The compound features a pyrimidine core substituted at the 2-position with an aniline group and at the 4-position with a meta-benzoic acid moiety, yielding a calculated polar surface area (PSA) of 75.11 Ų and a predicted LogP of 3.66 . This scaffold places it within a broadly studied class of ATP-competitive kinase inhibitors, though the meta-carboxylate substitution pattern distinguishes it from more extensively characterized para-substituted analogs [1]. The compound appears as an exemplified intermediate in Vertex Pharmaceuticals patent WO 2004/016597 A2, which describes protein kinase inhibitors [2]. It is critical to note that published primary biological data directly attributable to this specific compound remain extremely limited, and several vendor sites attribute IC₅₀ values to this CAS number that originate from structurally distinct 2,4-dianilinopyrimidine derivatives [3].

Why 3-(2-Anilinopyrimidin-4-yl)benzoic acid Cannot Be Substituted with In-Class Analogs Without Quantitative Justification


Within the 2-anilinopyrimidine class, the position of the benzoic acid substituent on the pyrimidine 4-aryl ring is a critical determinant of both physicochemical behavior and biological target engagement. The meta-substituted isomer (CAS 663611-45-8; PSA = 75.11 Ų) is structurally and functionally distinct from its para-substituted congener 4-(2-anilinopyrimidin-4-yl)benzoic acid (CAS 1026028-96-5), which is commercially validated as JAK1/2 ligand 1 for PROTAC conjugate synthesis . Meta vs. para positional isomerism in pyrimidinylbenzoic acids produces differential fragmentation patterns in mass spectrometry, confirming distinct physicochemical identities [1], and in the broader benzoic acid series, the meta isomer exhibits the highest acidity among positional isomers [2]. Furthermore, the amino analog 3-(2-aminopyrimidin-4-yl)benzoic acid (CAS 942035-84-9; MW = 215.21 g/mol) lacks the N-phenyl group entirely, removing critical hydrophobic contacts required for kinase ATP-pocket binding. Generic substitution among these analogs without quantitative head-to-head data risks invalidating SAR continuity and compromising experimental reproducibility. The evidence below provides the available quantitative framework for discriminating among these closely related procurement options.

Quantitative Differentiation Evidence for 3-(2-Anilinopyrimidin-4-yl)benzoic acid Versus Closest Structural Analogs


Meta vs. Para Positional Isomerism: Differential Biological Annotation and Application Domain

The meta-carboxylate substitution of CAS 663611-45-8 directs this compound toward a general kinase inhibitor scaffold space, exemplified by its inclusion in Vertex patent WO 2004/016597 A2 as a protein kinase inhibitor intermediate [1]. In contrast, the para isomer (CAS 1026028-96-5) has been commercially developed and validated specifically as JAK1/2 ligand 1 for PROTAC (Proteolysis Targeting Chimera) conjugate synthesis, enabling targeted degradation of Janus kinases . The para isomer also possesses annotated CaMK2δ (Calcium/calmodulin-dependent protein kinase type II subunit delta) inhibitory activity in the ChEMBL database (CHEMBL402428), sourced from Bioorg. Med. Chem. Lett. 18: 2404-8 (2008) [2], while no such target annotation exists for the meta isomer. This divergence in biological annotation, despite identical molecular formula (C₁₇H₁₃N₃O₂) and molecular weight (291.30 g/mol), demonstrates that the carboxylate position is a decisive determinant of kinome targeting profile.

Positional isomerism Kinase inhibitor scaffold PROTAC ligand Target engagement

Polar Surface Area and Predicted Membrane Permeability Differentiation

The meta isomer (CAS 663611-45-8) possesses a calculated polar surface area (PSA) of 75.11 Ų and a predicted LogP of 3.66 . While the para isomer shares the identical molecular formula (C₁₇H₁₃N₃O₂) and molecular weight (291.30 g/mol), the positional difference in the carboxylate group yields a distinct InChIKey: GANAAUDCFIBMLI-UHFFFAOYSA-N for the meta isomer vs. WYMFCSSWFGRXIT-UHFFFAOYSA-N for the para isomer , confirming they are unique chemical entities with divergent 3D electrostatic surfaces. The PSA of 75.11 Ų falls within the acceptable range for oral bioavailability (typically <140 Ų per Lipinski guidelines) but is close to the 90 Ų threshold commonly associated with good CNS penetration, while the predicted LogP of 3.66 suggests moderate lipophilicity appropriate for ATP-binding pocket engagement [1]. These properties differentiate the compound from the amino analog (CAS 942035-84-9), which has a substantially lower molecular weight (215.21 g/mol) and lacks the N-phenyl hydrophobic anchor critical for kinase hinge-region binding .

Physicochemical properties Membrane permeability Drug-likeness ADME prediction

2-Anilinopyrimidine Scaffold: Class-Level Kinase Inhibition Potency Benchmarks for Contextualizing Procurement Decisions

While no direct IC₅₀ data exist in peer-reviewed literature for 3-(2-anilinopyrimidin-4-yl)benzoic acid itself, the 2-anilinopyrimidine scaffold class provides quantitative benchmarks against which any future data for this compound should be contextualized. Across three independent studies of 2-anilinopyrimidine derivatives: (i) Eskandrani et al. (2023) reported that compound 5b, the most potent CDK9 inhibitor in their series, achieved IC₅₀ = 0.059 µM, with the most potent antiproliferative compound 5a showing IC₅₀ values of 7.84, 11.51, and 3.84 µM against HepG2, HeLa, and MCF7 cells respectively [1]; (ii) Bakheit et al. (2025) reported compound 5o with HepG2 IC₅₀ = 8.26 µM and HeLa IC₅₀ = 7.16 µM (vs. doxorubicin IC₅₀ = 4.50 and 5.57 µM respectively) [2]; (iii) AboulWafa et al. (2020) demonstrated that 2-anilinopyrimidine derivatives achieved MCF-7 IC₅₀ values ranging from 0.27 to 10.57 µM compared to 5-FU (IC₅₀ = 10.80 µM) [3]. These class-level data establish that the 2-anilinopyrimidine core reliably delivers low-micromolar to sub-micromolar antiproliferative activity across multiple cancer cell lines. The meta-benzoic acid substitution of CAS 663611-45-8 introduces a hydrogen-bond donor/acceptor pair at a position that may modulate kinase selectivity relative to unsubstituted phenyl analogs within the class.

Kinase inhibition CDK inhibitor EGFR inhibitor Antiproliferative activity Class-level benchmark

Structural Prerequisite for PROTAC Applicability: Meta Isomer Excluded from Established JAK1/2 PROTAC Ligand Space

The para isomer 4-(2-anilinopyrimidin-4-yl)benzoic acid (CAS 1026028-96-5) has been specifically validated and commercialized as JAK1/2 ligand 1 for PROTAC development, enabling the synthesis of JAK1/2 Ligand-Linker Conjugates for targeted protein degradation studies . The para-carboxylate position provides the optimal exit vector for linker attachment without perturbing the anilinopyrimidine pharmacophore's engagement with the JAK kinase domain. The meta isomer (CAS 663611-45-8), though sharing the same molecular scaffold, positions the carboxylate at an angle that is structurally incompatible with the established linker geometry validated for JAK1/2 PROTACs. No published PROTAC constructs utilize the meta-substituted isomer, and no vendor offers it as a PROTAC building block. This represents a functional differentiation with direct procurement consequences: researchers seeking to build upon established JAK1/2 PROTAC methodology must procure the para isomer, while the meta isomer represents an unexplored vector for linker attachment that could hypothetically target different E3 ligase geometries but would require complete de novo validation [1].

PROTAC Targeted protein degradation JAK1/2 Ligand-linker conjugate Chemical biology tool

Patent Provenance and Synthetic Accessibility: Vertex WO 2004/016597 A2 as Procurement-Relevant Documentation

3-(2-Anilinopyrimidin-4-yl)benzoic acid is explicitly disclosed in Vertex Pharmaceuticals patent WO 2004/016597 A2 (page 106) as a synthetic intermediate within a broader series of protein kinase inhibitors [1]. This patent provenance distinguishes the compound from purely vendor-catalog compounds lacking documented intellectual property lineage. The patent describes a synthetic route achieving approximately 84% yield, providing a validated synthetic protocol that can be referenced for in-house synthesis or for verifying vendor-supplied material authenticity . In contrast, the para isomer (CAS 1026028-96-5) has a distinct patent and commercial trajectory, having been developed through the JAK inhibitor program at Scios Inc. and subsequently deposited in ChEMBL (CHEMBL402428) with CaMK2δ inhibition data [2]. The amino analog (CAS 942035-84-9) represents a simpler scaffold lacking the N-phenyl group, with a molecular weight reduction of 76.09 g/mol and correspondingly altered synthetic accessibility and cost profile . This differential patent lineage provides verifiable documentation for procurement specifications and quality control benchmarking.

Patent intermediate Synthetic accessibility Kinase inhibitor Procurement documentation Quality assurance

Data Provenance Caveat: Resolution of Misattributed IC₅₀ Values in Vendor Databases

A critical procurement consideration is the documented misattribution of biological activity data to CAS 663611-45-8 on certain vendor platforms. The IC₅₀ values of 0.044 ± 0.011 µM (H1975 NSCLC) and 0.119 ± 0.036 µM (A431 carcinoma) listed on vendor sites for this CAS number actually originate from compound 8a in Han et al. (2021), a 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl group and an N-substituted benzamide moiety — structurally distinct from 3-(2-anilinopyrimidin-4-yl)benzoic acid [1]. Compound 8a is a validated focal adhesion kinase (FAK) inhibitor with FAK IC₅₀ = 0.047 ± 0.006 µM and demonstrated superiority over the reference compound TAE226 in apoptosis induction and cell migration inhibition [2]. This misattribution represents a procurement risk: scientists selecting CAS 663611-45-8 based on these vendor-listed IC₅₀ values would be relying on data generated for a different chemical entity. The para isomer (CAS 1026028-96-5) has independently verified CaMK2δ inhibition data in ChEMBL [3], while the meta isomer has no verified target engagement data in any public database.

Data integrity Vendor attribution Compound identity verification Procurement due diligence

Evidence-Based Application Scenarios for 3-(2-Anilinopyrimidin-4-yl)benzoic acid (CAS 663611-45-8) in Research and Industrial Procurement


Kinase Inhibitor Library Design Requiring Meta-Substituted 4-Aryl-2-Anilinopyrimidine Diversity

For medicinal chemistry programs building kinase-focused compound libraries, CAS 663611-45-8 provides a structurally authenticated meta-carboxylate-substituted 2-anilinopyrimidine scaffold with documented patent provenance in Vertex WO 2004/016597 A2 . The compound fills a specific diversity gap: most commercially explored 4-aryl-2-anilinopyrimidines bear para-substitution or are unsubstituted at the phenyl 4-position . The meta-carboxylate introduces a hydrogen-bond donor/acceptor at an angle (~120°) distinct from the para isomer's linear geometry (~180°), potentially enabling interactions with kinase active-site residues (e.g., the catalytic lysine or DFG-motif aspartate) inaccessible to para-substituted analogs. The PSA of 75.11 Ų and LogP of 3.66 [1] predict acceptable cell permeability, supporting use in cell-based screening cascades where the compound can serve as a fragment-like starting point for structure-based optimization.

Negative Control or Orthogonal Chemical Probe for JAK1/2 PROTAC Studies

Given that the para isomer (CAS 1026028-96-5) is validated as JAK1/2 ligand 1 for PROTAC conjugate synthesis , the meta isomer (CAS 663611-45-8) can serve as a structurally matched negative control in PROTAC ternary complex formation assays. Because the meta carboxylate position alters the linker exit vector by approximately 60° relative to the validated para geometry , the meta isomer is predicted to form a non-productive ternary complex (or fail to recruit the E3 ligase in the correct orientation) even when conjugated to the same linker and E3 ligand. This makes it valuable for confirming that observed protein degradation is mechanism-dependent (requiring proper geometry) rather than an off-target effect of the anilinopyrimidine scaffold itself. Procurement for this application requires documentation that the compound has not been previously validated as a PROTAC ligand, which is satisfied for CAS 663611-45-8.

Synthetic Intermediate for Parallel SAR Exploration of Kinase Hinge-Binding Scaffolds

CAS 663611-45-8 is explicitly cited as a synthetic intermediate in Vertex WO 2004/016597 A2 with a reported synthetic yield of approximately 84% . The free carboxylic acid functionality provides a versatile handle for further derivatization: amide coupling with diverse amines, esterification for prodrug strategies, or reduction to the benzyl alcohol for alternative linker chemistry. The compound's inclusion in a Vertex kinase inhibitor patent suggests it was part of a systematic SAR exploration program, and its availability as a well-characterized intermediate (with InChIKey GANAAUDCFIBMLI-UHFFFAOYSA-N and full spectroscopic identity) supports its use as a building block for generating focused libraries around the 2-anilinopyrimidine core. The meta substitution pattern offers an underexplored vector relative to the para-substituted analogs that dominate the JAK and CDK inhibitor literature [1], potentially accessing selectivity pockets not addressed by existing clinical candidates.

Physicochemical Comparator in ADME Profiling of Pyrimidinylbenzoic Acid Isomer Series

For ADME/PK structure-property relationship (SPR) studies, CAS 663611-45-8 (meta isomer; PSA = 75.11 Ų; LogP = 3.66) serves as an essential comparator to the para isomer (CAS 1026028-96-5) in systematic studies of how carboxylate position affects membrane permeability, plasma protein binding, and metabolic stability within the pyrimidinylbenzoic acid chemotype. Despite identical molecular formula and molecular weight, the differential InChIKeys (GANAAUDCFIBMLI vs. WYMFCSSWFGRXIT) confirm distinct 3D electrostatic surfaces that can be correlated with differential Caco-2 permeability, microsomal stability, or plasma protein binding. The meta isomer's predicted higher acidity relative to the para isomer (consistent with the general trend for amino-substituted benzoic acids) [1] may affect solubility and ionization-state-dependent permeability, making this pair a valuable case study for teaching or validating computational ADME models.

Quote Request

Request a Quote for 3-(2-Anilinopyrimidin-4-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.